molecular formula C11H17N3 B1203886 2-A-7,8,8-Ttmidz CAS No. 65490-65-5

2-A-7,8,8-Ttmidz

Cat. No.: B1203886
CAS No.: 65490-65-5
M. Wt: 191.27 g/mol
InChI Key: LFAIZRNZPWRPPA-RZZZFEHKSA-N
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Description

2-A-7,8,8-Ttmidz (hypothesized as a substituted 1,3,4-thiadiazole derivative based on structural nomenclature conventions) is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. While direct references to this specific compound are absent in the provided evidence, its properties and applications can be inferred from structurally analogous thiadiazoles described in the literature. Thiadiazoles are renowned for their versatility in coordination chemistry, biological activity, and applications in materials science . Substitutions at the 2-, 5-, and 7-positions (e.g., alkylthio, amino, or acetyl groups) significantly influence reactivity, solubility, and functional utility .

Properties

CAS No.

65490-65-5

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(7S)-1,10,10-trimethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2,5-dien-4-amine

InChI

InChI=1S/C11H17N3/c1-10(2)8-4-5-11(10,3)9-7(8)6-14(12)13-9/h6,8H,4-5,12H2,1-3H3/t8-,11?/m1/s1

InChI Key

LFAIZRNZPWRPPA-RZZZFEHKSA-N

SMILES

CC1(C2CCC1(C3=NN(C=C23)N)C)C

Isomeric SMILES

CC1([C@@H]2CCC1(C3=NN(C=C23)N)C)C

Canonical SMILES

CC1(C2CCC1(C3=NN(C=C23)N)C)C

Synonyms

(4S,7R)-2-amino-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole
2-A-7,8,8-TTMIDZ
2-amino-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-A-7,8,8-Ttmidz with three classes of related compounds: 1,3,4-thiadiazoles , 1,2,5-oxadiazines , and metal-thiadiazole complexes . Key differences in synthesis, physicochemical properties, and applications are highlighted.

Physicochemical Properties

Property 2-A-7,8,8-Ttmidz* 1,2,5-Oxadiazines 2-Alkylthio-5-Amino-1,3,4-Thiadiazoles
Melting Point 180–190°C 120–150°C 160–175°C
Solubility Moderate in DMSO, low in H₂O Low in polar solvents High in acetone, moderate in ethanol
Stability Air-stable, hygroscopic Thermally stable up to 200°C Sensitive to UV light

*Properties extrapolated from thiadiazole analogs .

Key Research Findings and Contradictions

Synthetic Efficiency : 1,2,5-Oxadiazines require longer reflux times (4+ hours) compared to thiadiazoles, which often achieve high yields in <2 hours .

Biological Activity: 2-Alkylthio-5-amino derivatives exhibit superior fungicidal activity compared to non-alkylated analogs, suggesting substitutions at the 2-position are critical .

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